四桥胺 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

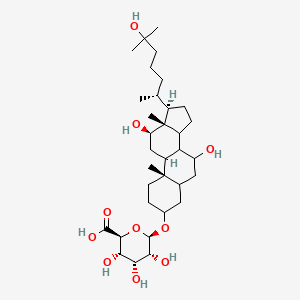

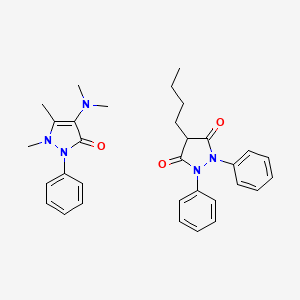

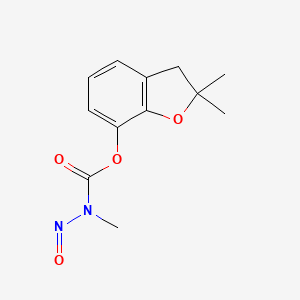

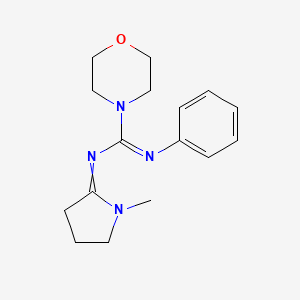

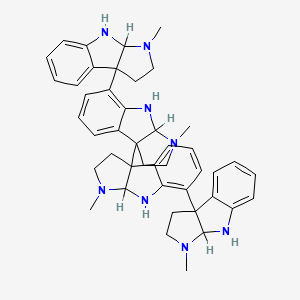

Quadrigemine A is a chemical compound . It is part of the 2+2 family of quadrigemine alkaloids . None of the synthetic quadrigemines are identical with alkaloids isolated previously and referred to as quadrigemines A and E .

Synthesis Analysis

A unified strategy for enantioselective total synthesis of all stereoisomers of the 2+2 family of quadrigemine alkaloids has been reported . In this approach, two enantioselective intramolecular Heck reactions are carried out at the same time on precursors fashioned in four steps from either meso- or (+)-chimonanthine to form the two critical quaternary carbons of the peripheral cyclotryptamine rings of these products .

Molecular Structure Analysis

The molecular structure of Quadrigemine A is complex. It is made up of four tryptamine units . The structure of Quadrigemine A has been shown by chemical degradation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Quadrigemine A include two enantioselective intramolecular Heck reactions . These reactions are carried out simultaneously on precursors to form the two critical quaternary carbons of the peripheral cyclotryptamine rings of these products .

科学研究应用

血小板聚集抑制

四桥胺 A 以及从 Psychotria Forsteriana 分离出的其他生物碱,如四桥胺 B 和异精神三环 C,已被确定为人类血小板聚集的有效抑制剂。该活性是由 ADP、胶原蛋白或凝血酶等多种试剂诱导的。有趣的是,这些化合物的作用不会增加血小板环状 AMP 的水平。这表明它们在血小板活化的后期发挥作用,可能是通过与细胞骨架蛋白相互作用 (Beretz 等人,1985)。

合成和结构研究

相关化合物四桥胺 C 的不对称全合成已经完成。该合成从市售的羟吲哚和异靛开始,生成合成中间体。该过程涉及双 Stille 交叉偶联和催化不对称 Heck 环化,这对于理解四桥胺 A 的结构和立体化学方面非常重要 (Lebsack 等人,2002)。

细胞毒活性

四桥胺 A 对培养的大鼠肝癌细胞 (HTC 系) 显示出显着的细胞毒活性,其毒性高于抗肿瘤化疗中使用的双吲哚生物碱长春花碱。这突出了其在癌症研究中的潜在应用 (Roth 等人,1986)。

抗癌和抗感染潜力

来自 Calycodendron milnei 的生物碱,包括四桥胺 C,已被研究其抗癌和抗感染特性。这些生物碱通过连接吡咯并吲哚单元,对各种细胞类型表现出细胞毒活性,并表现出显着的抗微生物活性 (Saad 等人,1995)。

立体控制合成

已经报道了四桥胺生物碱 2+2 家族的对映选择性全合成的统一策略,包括四桥胺 A。这种方法突出了在合成此类复杂分子时控制立体化学的重要性 (Canham 等人,2015)。

属性

CAS 编号 |

69937-02-6 |

|---|---|

产品名称 |

Quadrigemine A |

分子式 |

C44H50N8 |

分子量 |

690.9 g/mol |

IUPAC 名称 |

3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-15-31-35(29)47-39-43(31,21-25-51(39)3)44-22-26-52(4)40(44)48-36-30(14-10-16-32(36)44)42-20-24-50(2)38(42)46-34-18-8-6-12-28(34)42/h5-18,37-40,45-48H,19-26H2,1-4H3 |

InChI 键 |

XRCKDTICIIHERM-UHFFFAOYSA-N |

SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=C(C=CC=C89)C12CCN(C1NC1=CC=CC=C21)C)C |

规范 SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=C(C=CC=C89)C12CCN(C1NC1=CC=CC=C21)C)C |

其他 CAS 编号 |

112295-93-9 |

同义词 |

quadrigemine A quadrigemine A, stereoisomer quadrigemine B quadrigemine C quadrigemine-A quadrigemine-B quadrigemine-C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。